4-(dimethylamino)-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
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Overview
Description
4-Methyl-2-benzothiazolehydrazine is a chemical compound with the molecular formula C8H9N3S and a molecular weight of 179.24 . It is used in the synthesis of pesticides .
Molecular Structure Analysis
The molecular structure of 4-Methyl-2-benzothiazolehydrazine consists of a benzothiazole ring with a methyl group at the 4-position and a hydrazine group at the 2-position .Chemical Reactions Analysis
4-Methyl-2-benzothiazolehydrazine is used in the synthesis of pesticides . The specific chemical reactions it undergoes in these syntheses are not detailed in the sources I found.Physical and Chemical Properties Analysis
4-Methyl-2-benzothiazolehydrazine has a melting point of 167-169 °C and a predicted boiling point of 351.5±35.0 °C. Its predicted density is 1.44±0.1 g/cm3. It should be stored in a dark place, sealed in dry conditions, and preferably in a freezer under -20°C .Scientific Research Applications
Synthesis and Chemical Applications
- Microwave-Mediated Synthesis : The compound is used in microwave-mediated synthesis processes. It serves as a building block for creating novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, displaying its utility in the construction of complex heterocycles pendent to benzothiazole and benzimidazole ring systems (Darweesh et al., 2016).
Corrosion Inhibition
- Corrosion Inhibition : Benzothiazole derivatives, including compounds similar to 4-(dimethylamino)-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide, are studied for their effectiveness as corrosion inhibitors for carbon steel in acidic environments. Their ability to adsorb onto surfaces suggests their potential in protecting metals against corrosion (Hu et al., 2016).
Biological and Pharmaceutical Applications
- Antimicrobial Activity : Some benzothiazole derivatives exhibit significant antimicrobial properties. They have been tested against various bacterial and fungal strains, showing their potential as active agents in antimicrobial therapies (Patel et al., 2012); (Amir et al., 2012).
- Anticancer Activity : Certain benzothiazole derivatives have been screened for anticancer activity. They show promising results against various cancer cell lines, indicating their potential role in developing new anticancer drugs (Havrylyuk et al., 2010).
Analytical Applications
- Fluorescence Derivatization : Benzohydrazides, closely related to the compound , have been used as derivatization agents in high-performance liquid chromatography for carboxylic acids. This highlights their role in enhancing analytical techniques for sensitive detection (Iwata et al., 1994).
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of pesticides , suggesting potential targets could be enzymes or receptors in pests.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and presence of other chemicals can affect its stability and activity. For instance, certain conditions might enhance its stability, making it more effective, while others might degrade the compound, reducing its efficacy.
Properties
IUPAC Name |
4-(dimethylamino)-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-11-5-4-6-14-15(11)18-17(23-14)20-19-16(22)12-7-9-13(10-8-12)21(2)3/h4-10H,1-3H3,(H,18,20)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRKAEGXANIJTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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